

# In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

This technical guide provides a comprehensive overview of the binding affinity of the Plasmodium falciparum protein P113, a critical component in the merozoite invasion of human erythrocytes. P113 is a merozoite surface protein that serves as a key anchor for the RH5-CyRPA-RIPR complex, which is essential for the parasite's lifecycle and represents a significant target for therapeutic intervention. This document details the quantitative binding data, experimental methodologies, and the associated signaling pathways, offering valuable insights for researchers in malaria drug and vaccine development.

# Data Presentation: Quantitative Binding Affinity of P113

The binding affinity of P113 and its interactions have been quantified using various biophysical assays. The following tables summarize the key binding data available.

Binding Partners	Method	Affinity Constant (Kd)	Source
Full-length RH5 and P113	Solution-based assay	0.3 μΜ	[1]



Ligand	Analyte	Method	Affinity Constant (Kd)	Source
Monoclonal Antibody 10C8	N-terminal P113	Surface Plasmon Resonance (SPR)	80 nM	[1]
Monoclonal Antibody P3.2	N-terminal P113	Surface Plasmon Resonance (SPR)	320 nM	[1]

# **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of binding affinity data. The following sections describe the primary assays used to characterize the P113 interactions.

## **Surface Plasmon Resonance (SPR)**

Surface Plasmon Resonance is a label-free optical biosensing technique used to measure real-time biomolecular interactions. It was employed to determine the binding kinetics of monoclonal antibodies to the N-terminal fragment of P113.

#### General Protocol:

- Immobilization of Ligand:
  - A suitable sensor chip (e.g., CM5) is activated.
  - The ligand (in this case, anti-P113 monoclonal antibodies P3.2 and 10C8) is immobilized onto the sensor surface.
- Analyte Injection:
  - A dilution series of the purified N-terminal fragment of P113 (analyte) is prepared in a running buffer.
  - The analyte is injected over the sensor surface at a constant flow rate.



- Data Acquisition and Analysis:
  - The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is measured in real-time and recorded as a sensorgram.
  - The association and dissociation phases are monitored.
  - The equilibrium dissociation constant (Kd) is calculated by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding model) using analysis software. The response at equilibrium is plotted against the analyte concentration, and the data are fitted by nonlinear regression.[1]

## **Avidity-based Extracellular Interaction Screen (AVEXIS)**

AVEXIS is a high-throughput screening method used to detect extracellular protein-protein interactions. This assay was utilized to confirm the ability of monoclonal antibodies to block the interaction between P113 and RH5.

#### General Protocol:

- Immobilization of Bait Protein:
  - Biotinylated N-terminal fragment of P113 (bait) is immobilized in streptavidin-coated microplate wells.
- Incubation with Antibodies:
  - Varying concentrations of protein G-purified monoclonal antibodies (10C8 or P3.2) are added to the wells and incubated with the immobilized P113.
- Addition of Prey Protein:
  - A pentameric beta-lactamase-tagged RH5 protein (prey) is added to the wells.
- Detection:
  - The amount of bound prey is quantified by measuring the beta-lactamase activity using a colorimetric substrate.



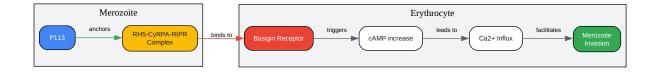
 A reduction in the signal in the presence of an antibody indicates that the antibody blocks the P113-RH5 interaction.

## Signaling Pathways and Logical Relationships

The interaction of the P113-anchored RH5 complex with its receptor on the erythrocyte surface initiates a cascade of events crucial for parasite invasion.

## P. falciparum Merozoite Invasion Pathway

The binding of the RH5 protein, anchored to the merozoite surface via P113, to the erythrocyte receptor Basigin is a critical and essential step for invasion.[2] This interaction triggers a signaling cascade within the erythrocyte, leading to a rise in intracellular cAMP and Ca2+ levels.[2] This influx of calcium is thought to be a key signal that facilitates the subsequent steps of invasion, including the formation of the moving junction and the entry of the merozoite into the host cell.



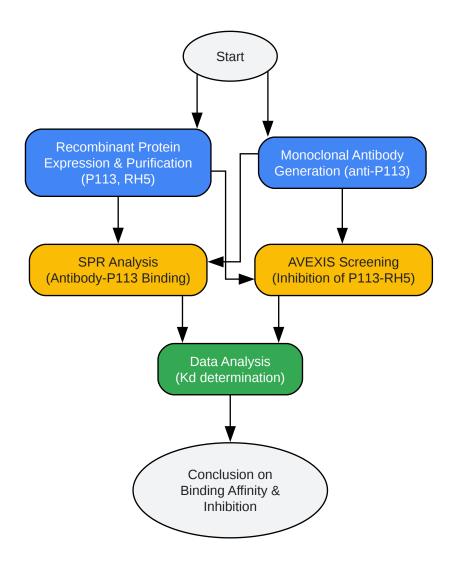
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Caption: P113-mediated anchoring of the RH5 complex and subsequent erythrocyte invasion pathway.

# Experimental Workflow for P113-RH5 Interaction Analysis

The following diagram illustrates a typical workflow for characterizing the binding of P113 to RH5 and screening for inhibitory antibodies.





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## References

- 1. The Structure of the Cysteine-Rich Domain of Plasmodium falciparum P113 Identifies the Location of the RH5 Binding Site PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]



• To cite this document: BenchChem. [In-Depth Technical Guide: Binding Affinity of Plasmodium falciparum Protein P113]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609667#nt113-protein-binding-affinity]

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